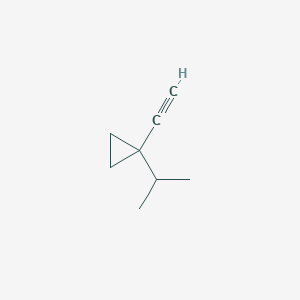

1-Ethynyl-1-(propan-2-yl)cyclopropane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

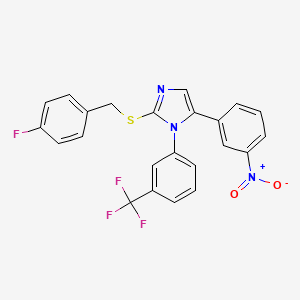

“1-Ethynyl-1-(propan-2-yl)cyclopropane” is a chemical compound with the molecular formula C8H8 . It has an average mass of 104.149 Da and a monoisotopic mass of 104.062599 Da .

Molecular Structure Analysis

The molecular structure of “1-Ethynyl-1-(propan-2-yl)cyclopropane” consists of a cyclopropane ring with ethynyl and isopropyl substituents . The InChI code for this compound is1S/C8H8/c1-3-5-8(4-2)6-7-8/h2H,6-7H2,1H3 . Chemical Reactions Analysis

While specific chemical reactions involving “1-Ethynyl-1-(propan-2-yl)cyclopropane” are not available, cyclopropane derivatives are known to participate in various reactions. For instance, they can undergo Pd-catalyzed cross-coupling reactions with alkyl iodides .Physical And Chemical Properties Analysis

“1-Ethynyl-1-(propan-2-yl)cyclopropane” has a density of 0.9±0.1 g/cm3, a boiling point of 119.5±10.0 °C at 760 mmHg, and a vapour pressure of 19.0±0.1 mmHg at 25°C . It also has an enthalpy of vaporization of 34.3±0.8 kJ/mol and a flash point of 12.2±13.1 °C .科学的研究の応用

Photochemical Transformations and Cyclopropanation

Research has explored the photochemical behavior of cyclopropa[l]phenanthrenes, which share structural motifs with 1-Ethynyl-1-(propan-2-yl)cyclopropane, demonstrating their potential in generating reactive intermediates for further chemical transformations (Hardikar, Warren, & Thamattoor, 2015). Additionally, studies on asymmetric cyclopropanation using Rh(II) catalysts highlight the strategic incorporation of cyclopropane units into complex molecules, showcasing the versatility of these structures in synthesis (Müller, Grass, Shahi, & Bernardinelli, 2004).

Regioselective Transformations

The regioselective transformations of alkynyl-dithianes to alkynylcyclopropanes and enynes, as demonstrated by Takeda et al., illustrate the potential of using alkynyl groups adjacent to cyclopropane rings for selective synthesis, relevant to compounds like 1-Ethynyl-1-(propan-2-yl)cyclopropane (Takeda, Kuroi, Ozaki, & Tsubouchi, 2004).

Structural and Synthetic Analyses

Further research into the synthesis and analysis of trichlorocyclopropane derivatives underscores the structural and synthetic significance of cyclopropane moieties in generating compounds with intricate molecular architectures (Nikonova, Levanova, Korchevin, Ushakov, Vashchenko, & Rozentsveig, 2018). This work aligns with the interest in 1-Ethynyl-1-(propan-2-yl)cyclopropane for its potential utility in synthesizing novel organic compounds.

Mechanistic Insights and Cycloaddition Reactions

Investigations into the mechanisms of cycloaddition reactions, especially involving cyclopropane and alkynyl units, provide insights into the reactivity and applications of such compounds in constructing complex molecular structures (Ikeuchi, Inuki, Oishi, & Ohno, 2019). These studies highlight the potential of ethynyl-substituted cyclopropanes in synthetic chemistry, particularly in the formation of fused cyclopropanes and acenaphthenes.

特性

IUPAC Name |

1-ethynyl-1-propan-2-ylcyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-4-8(5-6-8)7(2)3/h1,7H,5-6H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGZVEYABMOXAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CC1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethynyl-1-(propan-2-yl)cyclopropane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[3-(4-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl]cyclopentanamine](/img/structure/B2814700.png)

![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2814701.png)

![N-(3,4-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2814702.png)

![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2814703.png)

![2-amino-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide](/img/structure/B2814710.png)

![N-[2-(2-Methylmorpholin-4-yl)-2-thiophen-2-ylethyl]but-2-ynamide](/img/structure/B2814713.png)

![2-furyl-N-({1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B2814714.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2814717.png)

![N-(Benzo[d]thiazol-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2814718.png)